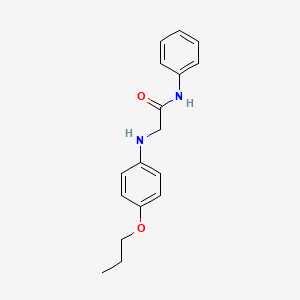

C17H20N2O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyl-2-(4-propoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-12-21-16-10-8-14(9-11-16)18-13-17(20)19-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAMOZFJLOIFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tropicamide's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide (B1683271) is a synthetic tertiary amine and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology for its mydriatic and cycloplegic effects, its interaction with mAChR subtypes underpins a range of physiological responses.[2][3] This technical guide provides a comprehensive overview of tropicamide's mechanism of action at the molecular level, detailing its binding affinity and functional antagonism across the five muscarinic receptor subtypes (M1-M5). We present quantitative data from key studies, outline detailed experimental protocols for assessing tropicamide's activity, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to Muscarinic Receptors and Tropicamide

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of acetylcholine's function in the central and peripheral nervous systems.[4] The five subtypes, M1 through M5, are involved in diverse physiological processes.[4] Functionally, M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium.[5] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

Tropicamide exerts its effects by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses.[1][2] While it is often described as non-selective, subtle differences in its affinity for the various subtypes have been reported, which may contribute to its overall pharmacological profile.[5][6]

Quantitative Analysis of Tropicamide's Interaction with Muscarinic Receptors

The affinity and functional potency of tropicamide at each muscarinic receptor subtype have been quantified through various in vitro assays. The following tables summarize key data from radioligand binding studies and functional assays.

Binding Affinity of Tropicamide for Muscarinic Receptor Subtypes

The binding affinity of tropicamide is typically determined by radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of the antagonist's binding affinity, with a lower Ki value indicating a higher affinity. The pKi is the negative logarithm of the Ki.

| Receptor Subtype | pKi | Ki (nM) | Cell System | Reference |

| M1 | 7.08 ± 0.04 | ~83.2 | CHO-K1 cells | [5] |

| M2 | 7.19 ± 0.1 | ~64.6 | CHO-K1 cells | [5] |

| M3 | 6.99 ± 0.07 | ~102.3 | CHO-K1 cells | [5] |

| M4 | 6.86 ± 0.12 | ~138.0 | CHO-K1 cells | [5] |

| M5 | 6.42 ± 0.14 | ~380.2 | CHO-K1 cells | [5] |

Table 1: Binding affinities (pKi and Ki) of tropicamide for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells.

Functional Antagonism of Tropicamide at Muscarinic Receptor Subtypes

The functional antagonism of tropicamide is assessed by its ability to inhibit the response induced by a muscarinic agonist. This is often quantified by determining the pKb or pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

| Receptor Subtype | pKb | Cell System | Assay | Reference |

| M1 | 7.27 ± 0.03 | CHO cells | [³⁵S]GTPγS Binding | [5][7] |

| M2 | 7.34 ± 0.04 | CHO cells | [³⁵S]GTPγS Binding | [5][7] |

| M3 | 7.30 ± 0.05 | CHO cells | [³⁵S]GTPγS Binding | [5][7] |

| M4 | 7.82 ± 0.1 | CHO cells | [³⁵S]GTPγS Binding | [5][7] |

Table 2: Functional antagonist constants (pKb) for tropicamide at human muscarinic M1-M4 receptors, determined by acetylcholine-stimulated [³⁵S]GTPγS binding in CHO cells.

Signaling Pathways of Muscarinic Receptors

The antagonistic action of tropicamide at muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

References

- 1. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 4. Pa2 determination | PPTX [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. neuron.mefst.hr [neuron.mefst.hr]

(S)-(-)-tropicamide and (R)-(+)-tropicamide synthesis

An In-depth Technical Guide on the Synthesis of (S)-(-)-Tropicamide and (R)-(+)-Tropicamide

Introduction

Tropicamide (B1683271) is a synthetic derivative of tropic acid, widely used in ophthalmology as a mydriatic and cycloplegic agent.[1][2] It functions as an antimuscarinic drug, blocking the responses of the iris sphincter muscle and the ciliary body to cholinergic stimulation.[3][4] Tropicamide possesses a chiral center at the alpha-position of the phenylacetamide moiety, and therefore exists as two enantiomers: (S)-(-)-tropicamide and (R)-(+)-tropicamide.[5][6] While most commercial formulations are a racemic mixture, the pharmacological activity resides primarily in the (S)-enantiomer. The synthesis of the individual, optically active isomers is of significant interest for developing more selective and potent therapeutic agents.

This technical guide provides a detailed overview of the primary methods for synthesizing (S)-(-)-tropicamide and (R)-(+)-tropicamide. The core strategies discussed are the chiral resolution of racemic tropicamide and the synthesis from enantiomerically pure tropic acid precursors, which are obtained through kinetic resolution. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Method 1: Chiral Resolution of Racemic Tropicamide

The most direct method to obtain the individual enantiomers of tropicamide is through the resolution of a racemic mixture. This process involves reacting racemic tropicamide with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated, typically by fractional crystallization. Subsequent treatment of the separated salts allows for the recovery of the pure enantiomers.

A patented method details an efficient resolution process using (S)-(+)-lactic acid as the resolving agent in a chiral solvent, such as (R)-(+)-1-phenylethanol.[1] The principle relies on the differential solubility of the two diastereomeric salts—((S)-tropicamide)-(S)-lactate and ((R)-tropicamide)-(S)-lactate—in the chiral solvent.[1]

Experimental Protocol: Chiral Resolution

The following protocol is adapted from the method described in patent CN103387534B.[1]

-

Salt Formation:

-

Dissolve 10g (35 mmol) of racemic tropicamide in 30 mL of (R)-(+)-1-phenylethanol with stirring.

-

Prepare a methanol (B129727) solution by dissolving 1g of (S)-(+)-ammonium lactate (B86563) (as an initiator) and 1.6g (18.3 mmol) of (S)-(+)-lactic acid in 10 mL of methanol.

-

Add the methanol solution dropwise to the tropicamide solution.

-

After the addition is complete, heat the mixture to 65°C to distill off the methanol.

-

-

Crystallization and Separation:

-

Allow the solution to stand and cool to 20°C to induce crystallization.

-

Collect the precipitated solid (the less soluble diastereomeric salt) by filtration. This solid is enriched in the (S)-(-)-tropicamide salt.

-

-

Isolation of (S)-(-)-Tropicamide:

-

Dissolve the filtered solid (the filter cake) in 20 mL of water.

-

Add 15 mL of chloroform (B151607).

-

Adjust the pH to 9-10 with a 3N sodium hydroxide (B78521) solution while stirring.

-

Separate the layers and wash the organic (chloroform) phase twice with 10 mL of water.

-

Recover the chloroform by distillation.

-

Dry the resulting product under reduced pressure at 60°C for 2 hours to yield pure (S)-(-)-tropicamide.

-

-

Isolation of (R)-(+)-Tropicamide:

-

To the filtrate from step 2, add 30 mL of water and 30 mL of chloroform.

-

Adjust the pH to 1-2 with a 2N sulfuric acid solution and separate the layers.

-

Wash the aqueous phase twice with 10 mL of chloroform.

-

To the resulting aqueous phase, add 25 mL of chloroform and adjust the pH to 9-10 with a 3N sodium hydroxide solution under stirring.

-

Separate the layers and wash the organic phase twice with 10 mL of water.

-

Recover the chloroform by distillation.

-

Dry the product under reduced pressure at 60°C for 2 hours to yield pure (R)-(+)-tropicamide.

-

Data Presentation: Chiral Resolution Yields

| Parameter | (S)-(-)-Tropicamide | (R)-(+)-Tropicamide | Reference |

| Yield | 4.1 g | 5.1 g | [1] |

| Specific Rotation ([α]) | -54.3° | +43.6° | [1] |

Note: The theoretical maximum yield for each enantiomer from 10g of racemate is 5.0g.

Visualization: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic tropicamide.

Method 2: Synthesis from Enantiomerically Pure Tropic Acid

An alternative strategy involves the synthesis of the target tropicamide enantiomer from an enantiomerically pure precursor, namely (S)- or (R)-tropic acid.[7] This approach avoids the final resolution step and can be highly efficient. The key step is the generation of chiral tropic acid, which is often accomplished via enzymatic or chemical kinetic resolution of a racemic tropic acid derivative.

Step 1: Preparation of Chiral Tropic Acid via Kinetic Resolution

Kinetic resolution separates a racemate by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Lipases are commonly used enzymes for the kinetic resolution of racemic esters. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used for the enantioselective hydrolysis of racemic tropic acid butyl ester.[8] In this process, the enzyme preferentially hydrolyzes one enantiomer of the ester, leaving the other unreacted.

Experimental Protocol: Enzymatic Hydrolysis

-

Reaction Setup: Prepare a buffered solution containing the racemic tropic acid butyl ester.

-

Enzyme Addition: Add Candida antarctica lipase B (CAL-B) to the solution.

-

Incubation: Maintain the reaction at a controlled pH and temperature, monitoring the progress of the hydrolysis (e.g., by HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Separation: After the reaction, separate the product, (R)-tropic acid, from the unreacted (S)-tropic acid butyl ester using standard extraction techniques.

-

Hydrolysis of Ester: The remaining (S)-tropic acid butyl ester can be hydrolyzed under basic conditions to yield (S)-tropic acid.

Data Presentation: Enzymatic Resolution

| Substrate | Enzyme | Product 1 | e.e. 1 | Product 2 | e.e. 2 | Reference |

| Racemic Tropic Acid Butyl Ester | CAL-B | (R)-Tropic Acid | 90% | (S)-Tropic Acid Butyl Ester | 99% | [8] |

Caption: Synthesis of (S)-tropicamide via amide coupling.

Conclusion

The synthesis of enantiomerically pure (S)-(-)-tropicamide and (R)-(+)-tropicamide can be effectively achieved through two primary routes. The chiral resolution of racemic tropicamide using diastereomeric salt crystallization is a straightforward and scalable method that provides both enantiomers from a single process. Alternatively, synthesis from chiral precursors, obtained via highly selective enzymatic or chemical kinetic resolution, offers an elegant approach that can potentially provide higher yields of the desired enantiomer. The choice of method depends on factors such as the availability of starting materials and chiral catalysts, desired purity, and overall process economics. The protocols and data presented in this guide offer a solid foundation for researchers engaged in the synthesis and development of these important pharmaceutical compounds.

References

- 1. CN103387534B - Method for separating tropicamide raceme - Google Patents [patents.google.com]

- 2. Understanding Tropicamide for Professional and Personal Interests - CheMondis Blog [blog.chemondis.com]

- 3. Tropicamide: Package Insert / Prescribing Information [drugs.com]

- 4. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tropicamide - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Tropic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Tropicamide from Tropic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of Tropicamide (B1683271), an antimuscarinic drug, utilizing tropic acid as the primary raw material. The synthesis involves a multi-step process, including the protection of the hydroxyl group of tropic acid, conversion to an acyl chloride, amidation, and subsequent deprotection to yield the final active pharmaceutical ingredient. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to support research and development in this area.

Core Synthesis Strategy

The conversion of tropic acid to tropicamide is a well-established process that hinges on the strategic activation of the carboxylic acid and its subsequent reaction with N-ethyl-4-pyridinemethylamine. A common and effective approach involves a three-stage process:

-

Protection and Activation of Tropic Acid : The hydroxyl group of tropic acid is first protected, typically as an acetyl ester, to prevent unwanted side reactions. The carboxylic acid is then converted into a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride. This activation is crucial for the subsequent amidation step.

-

Amidation Reaction : The activated tropic acid derivative is then reacted with N-ethyl-4-pyridinemethylamine to form the amide bond, which is the core structure of tropicamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Deprotection and Purification : In the final stage, the protecting group on the hydroxyl function is removed, usually by acid hydrolysis, to yield tropicamide. The crude product is then purified, commonly through recrystallization, to achieve the desired purity for pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of tropicamide from tropic acid, based on established laboratory procedures[1].

| Parameter | Value | Notes |

| Reactants | ||

| Tropic Acid | 20.4 g (0.123 mol) | Starting Material |

| Acetyl Chloride | 19.0 g (0.24 mol) | Protecting and Activating Agent |

| Thionyl Chloride | 20.5 g (0.17 mol) | Activating Agent |

| N-ethylpyridinemethylamine | 18.2 g (0.134 mol) | Amine Reactant |

| Triethylamine | 0.3 g (0.003 mol) + 13.7 g (0.136 mol) | Base |

| 31% Hydrochloric Acid | 27 g (0.23 mol) | For Deprotection |

| Solvents | ||

| Toluene (B28343) | 50 mL + 50 mL + 100 mL | Reaction Solvent |

| Ethyl Acetate / n-Heptane | As required | Recrystallization Solvent |

| Reaction Conditions | ||

| Acetylation Temperature | 50°C | |

| Acetylation Time | 3 hours | |

| Acyl Chloride Formation Time | 5 hours | |

| Amidation Temperature | 0-10°C | |

| Amidation Time | Overnight | |

| Hydrolysis Temperature | 90°C | |

| Hydrolysis Time | Overnight | |

| Product | ||

| Tropicamide Yield | 26.5 g (75.9%) | |

| Tropicamide Purity | 98.8% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of tropicamide from tropic acid[1].

Stage 1: Preparation of O-Acetyltropyl Chloride

-

In a 250 mL three-necked flask equipped with a stirrer and a condenser, add 20.4 g (0.123 mol) of tropic acid and 50 mL of toluene.

-

Heat the mixture to 50°C and add 0.3 g (0.003 mol) of triethylamine.

-

Add 19.0 g (0.24 mol) of acetyl chloride dropwise to the mixture and maintain the reaction at 50°C for 3 hours.

-

Following the acetylation, add 20.5 g (0.17 mol) of thionyl chloride dropwise and continue the reaction for an additional 5 hours.

-

Concentrate the reaction mixture in vacuo to a small volume.

-

Add 50 mL of toluene to the residue and cool to room temperature to obtain a solution of α-[(acetyloxy)methyl]benzeneacetyl chloride.

Stage 2: Amidation with N-ethylpyridinemethylamine

-

In a separate 500 mL three-necked flask, add 18.2 g (0.134 mol) of N-ethylpyridinemethylamine, 13.7 g (0.136 mol) of triethylamine, and 100 mL of toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the solution of α-[(acetyloxy)methyl]benzeneacetyl chloride prepared in Stage 1 to the cooled amine solution.

-

Maintain the reaction temperature between 0-10°C and stir overnight.

-

After the reaction is complete, add 80 mL of saturated brine and wash the organic phase five times.

Stage 3: Hydrolysis and Purification

-

To the organic phase from Stage 2, add 27 g (0.23 mol) of 31% hydrochloric acid and heat the mixture to 90°C.

-

Continue the reaction overnight for complete hydrolysis of the acetyl group.

-

After cooling, separate the aqueous and organic layers.

-

Wash the organic phase sequentially with ammonia (B1221849) water, dilute hydrochloric acid, saturated brine, and purified water.

-

Concentrate the organic phase in vacuo at 50°C.

-

Recrystallize the resulting concentrated solution from an ethyl acetate/n-heptane mixture.

-

Wash the filter cake with n-heptane and dry in a vacuum oven to yield 26.5 g of tropicamide with a purity of 98.8% and a yield of 75.9%[1].

Visualizations

Tropicamide Synthesis Pathway

The following diagram illustrates the chemical transformations from tropic acid to tropicamide.

Caption: Reaction scheme for the synthesis of tropicamide from tropic acid.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Step-by-step workflow for tropicamide synthesis.

References

Chemical Characterization of Tropicamide and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide (B1683271) is a synthetic derivative of tropic acid and a potent antimuscarinic agent.[1] It is widely used in ophthalmology as a mydriatic and cycloplegic agent, facilitating diagnostic examinations of the eye.[2] Its mechanism of action involves the blockade of muscarinic receptors in the eye's sphincter pupillae and ciliary muscles, leading to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[3] This technical guide provides a comprehensive overview of the chemical and physicochemical properties of Tropicamide and its hydrochloride salt, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Properties

Tropicamide is a white crystalline powder.[4] Key physicochemical data for Tropicamide and its hydrochloride salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Tropicamide

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O₂ | [1] |

| Molecular Weight | 284.35 g/mol | [1] |

| Melting Point | 96-99 °C | [5] |

| Solubility | Slightly soluble in water; freely soluble in ethanol (B145695) and chloroform (B151607).[4] | [4] |

| pKa | 5.3 | [6] |

| LogP | 1.3 | [1] |

Table 2: Physicochemical Properties of Tropicamide Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁ClN₂O₂ | [7] |

| Molecular Weight | 320.8 g/mol | [7] |

Spectroscopic Characterization

The structural elucidation of Tropicamide is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for Tropicamide

| Technique | Key Data | Reference |

| UV-Vis | λmax: 254 nm (in 0.1N HCl) | [5] |

| FT-IR | Characteristic peaks corresponding to functional groups. | [8] |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. | [9] |

| ¹³C NMR | Signals corresponding to the carbon skeleton. | [10] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to Tropicamide.

Synthesis of Tropicamide

Principle: The synthesis of Tropicamide involves the reaction of O-acetyltropyl chloride with N-ethyl-4-picolylamine, followed by hydrolysis of the acetyl group.[6]

Procedure:

-

In a three-necked flask, suspend tropic acid in toluene (B28343).

-

Add triethylamine (B128534) and then slowly add acetyl chloride. Heat the mixture to facilitate the reaction.

-

After the formation of O-acetyltropyl chloride, cool the reaction mixture.

-

In a separate flask, dissolve N-ethyl-4-picolylamine and triethylamine in toluene and cool the solution.

-

Slowly add the previously prepared O-acetyltropyl chloride solution to the amine solution.

-

Allow the reaction to proceed overnight.

-

Wash the organic phase with brine.

-

Add hydrochloric acid to the organic phase and heat to hydrolyze the acetyl group.

-

After cooling, separate the aqueous layer and wash it with ethyl acetate.

-

Adjust the pH of the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Concentrate the organic phase to obtain crude Tropicamide as an oil.[11]

Purification of Tropicamide

Principle: Crude Tropicamide is purified by crystallization.

Procedure:

-

Dissolve the oily crude product obtained from the synthesis in ethyl acetate.

-

Slowly add heptane (B126788) to the solution to induce crystallization.

-

Filter the resulting solid using suction filtration.

-

Wash the collected crystals with heptane.

-

Dry the purified Tropicamide under vacuum.[11]

HPLC Analysis of Tropicamide

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative analysis of Tropicamide.

Procedure:

-

Mobile Phase: Prepare a suitable mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) and sodium 1-pentane sulfonate in water, pH adjusted with phosphoric acid) and acetonitrile.[5]

-

Column: Use a C18 or a suitable reversed-phase column.

-

Column Temperature: Maintain a constant temperature, for example, 40°C.[5]

-

Flow Rate: Adjust the flow rate to achieve a suitable retention time for Tropicamide (e.g., around 7 minutes).[5]

-

Detection: Use a UV detector at a wavelength of 255 nm.[5]

-

Sample Preparation: Dissolve a known amount of Tropicamide in the mobile phase to prepare a standard solution. For pharmaceutical preparations, dissolve the sample in the mobile phase and filter before injection.

-

Injection Volume: Inject a fixed volume of the sample and standard solutions.

-

Quantification: Compare the peak area of the Tropicamide peak in the sample to that of the standard solution to determine the concentration.

Spectrophotometric Analysis of Tropicamide

Principle: This method is based on the formation of a colored ion-pair complex between Tropicamide and an acidic dye, such as bromocresol green (BCG), which can be measured spectrophotometrically.[12]

Procedure:

-

Reagents: Prepare a standard solution of Tropicamide, a solution of bromocresol green, and a buffer solution (e.g., pH 3).

-

Complex Formation: In a separating funnel, mix the Tropicamide solution, BCG solution, and the buffer.

-

Extraction: Extract the formed ion-pair complex into an organic solvent like chloroform by vigorous shaking.

-

Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Calibration Curve: Prepare a series of standard solutions of Tropicamide and measure their absorbance to construct a calibration curve.

-

Quantification: Determine the concentration of Tropicamide in the sample by comparing its absorbance with the calibration curve.[13]

Spectroscopic Sample Preparation

-

IR Spectroscopy: For solid samples, the potassium bromide (KBr) disk method or the mull technique can be used. In the KBr method, a small amount of Tropicamide is ground with dry KBr and pressed into a thin pellet. In the mull technique, the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates.[14]

-

NMR Spectroscopy: Dissolve the Tropicamide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be appropriate for the type of NMR experiment being performed (typically 5-25 mg for ¹H NMR). Filter the solution into an NMR tube to remove any particulate matter.[15][16]

-

Mass Spectrometry: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the volatility and thermal stability of the compound. ESI is a soft ionization technique suitable for many pharmaceutical compounds.[17][18][19]

Signaling Pathway and Experimental Workflows

Signaling Pathway of Tropicamide

Tropicamide acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. In the eye, it blocks the M3 muscarinic receptors on the sphincter pupillae and ciliary muscles. This prevents acetylcholine from binding to these receptors, leading to muscle relaxation. The relaxation of the sphincter pupillae causes the pupil to dilate (mydriasis), while the relaxation of the ciliary muscle leads to the paralysis of accommodation (cycloplegia).

Caption: Signaling pathway of Tropicamide as a muscarinic antagonist.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Tropicamide.

Caption: General workflow for the synthesis and purification of Tropicamide.

Experimental Workflow: Analytical Characterization

This diagram outlines the typical workflow for the analytical characterization of a purified Tropicamide sample.

Caption: Workflow for the analytical characterization of Tropicamide.

References

- 1. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and pharmacological profile of tropicamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Tropicamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN103387534B - Method for separating tropicamide raceme - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

- 13. Extractive Spectrophotometric Method for the Determination of Tropicamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. acdlabs.com [acdlabs.com]

Tropicamide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tropicamide (B1683271) is a synthetic derivative of tropic acid and a potent antimuscarinic agent.[1] Clinically, it is employed as a mydriatic to dilate the pupil and a cycloplegic to paralyze the ciliary muscle, facilitating comprehensive ophthalmologic examinations and surgical procedures.[2][3] Its mechanism of action involves the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the eye's sphincter pupillae and ciliary muscles.[2][4] By blocking acetylcholine—the neurotransmitter responsible for muscle contraction—tropicamide leads to relaxation of these muscles, resulting in pupil dilation (mydriasis) and loss of accommodation (cycloplegia).[2][5] While generally non-selective, some studies suggest a moderate preference for the M4 receptor subtype, which has prompted research into its potential neurological applications.[6][7][8]

This guide delves into the core structure-activity relationships (SAR) of tropicamide, summarizing key structural modifications that influence its pharmacological activity. It also provides an overview of relevant experimental protocols and visualizes critical pathways and workflows.

Core Structure and Key Pharmacophoric Features

The chemical structure of tropicamide, N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, contains several key features essential for its antagonist activity at muscarinic receptors.[1] These include:

-

A Chiral Center: The carbon atom bearing the hydroxyl and phenyl groups is chiral, leading to (S)- and (R)-enantiomers.

-

An Amide Linkage: Connecting the tropic acid moiety to the substituted amine.

-

A Phenyl Ring: A bulky, hydrophobic group contributing to receptor binding.

-

A Hydroxyl Group: A potential hydrogen bond donor.

-

A Pyridinylmethyl Group: A nitrogen-containing aromatic ring system.

-

An Ethyl Group: A small alkyl substituent on the amide nitrogen.

The following diagram illustrates the key regions of the tropicamide scaffold where modifications are typically explored in SAR studies.

Caption: Key regions of the tropicamide molecule for SAR studies.

Structure-Activity Relationship Insights

While comprehensive quantitative SAR data for a wide range of tropicamide analogs is limited in publicly accessible literature, several key relationships have been established through various studies.

1. Stereochemistry at the Chiral Center: The stereochemistry of the 2-phenyl-3-hydroxypropanamide core is a critical determinant of antimuscarinic activity. Studies on the enantiomers of tropicamide have shown that while neither enantiomer displays significant selectivity among the different muscarinic receptor subtypes (M1-M4), their absolute potency can differ.[9] This underscores the importance of the three-dimensional arrangement of the phenyl and hydroxyl groups for optimal receptor interaction.

2. N-Substituents: The substituents on the amide nitrogen influence both the potency and the pharmacokinetic properties of the molecule.

-

N-Alkyl Group: The N-ethyl group is considered optimal for potent activity. Modifications to this group can alter the compound's lipophilicity and steric fit within the receptor binding pocket.

-

N-Pyridinylmethyl Group: The pyridine (B92270) ring is a crucial pharmacophoric element. Its nitrogen atom is believed to engage in key interactions within the receptor. Bioisosteric replacement of the pyridine ring with other heterocycles or substituted phenyl rings (such as benzonitrile) is a common strategy in medicinal chemistry to modulate activity, selectivity, and metabolic stability.[10]

3. Modifications to the Tropic Acid Moiety:

-

Phenyl Ring: Substitution on the phenyl ring can impact binding affinity through electronic and steric effects.

-

Hydroxyl Group: The primary hydroxyl group is a key site for hydrogen bonding. Esterification or removal of this group generally leads to a significant decrease in antagonist potency, highlighting its importance in anchoring the ligand to the receptor.

The table below summarizes the expected impact of structural modifications on tropicamide's activity based on general principles of muscarinic antagonist SAR.

| Modification Site | Structural Change | Anticipated Effect on Activity | Rationale |

| Chiral Center | Inversion of stereochemistry | Potentially reduced potency | Sub-optimal 3D orientation in the receptor binding pocket. |

| N-Alkyl Group | Increase/decrease in chain length | Variable; potency may decrease | The ethyl group provides an optimal balance of size and lipophilicity. |

| N-Pyridinylmethyl | Replacement with benzonitrile | Potentially retained or altered activity | Benzonitrile is a known bioisostere for pyridine, potentially altering binding interactions.[10] |

| N-Pyridinylmethyl | Replacement with other heterocycles | Variable; dependent on the ring system | Altered electronics, hydrogen bonding capacity, and steric bulk will affect receptor fit. |

| Hydroxyl Group | Acetylation or removal | Significant decrease in potency | Loss of a critical hydrogen bonding interaction with the receptor.[5] |

Experimental Protocols

The evaluation of tropicamide analogs involves a standardized workflow encompassing chemical synthesis, in vitro pharmacological assays, and in vivo activity assessment.

The synthesis of tropicamide derivatives typically involves the condensation of a tropic acid derivative with a substituted amine.[5][11]

-

Activation of Tropic Acid: Tropic acid is first protected (e.g., acetylation of the hydroxyl group) and then converted to a more reactive species, such as an acid chloride. This is commonly achieved by reacting acetyl tropic acid with thionyl chloride or acetyl chloride.[11]

-

Synthesis of the Amine Moiety: The requisite amine (e.g., N-ethyl-1-(pyridin-4-yl)methanamine for tropicamide itself) is synthesized separately.

-

Amide Coupling: The activated tropic acid derivative is reacted with the synthesized amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the final amide product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using methods like ¹H NMR and mass spectrometry.[11]

Radioligand binding assays are used to determine the affinity of tropicamide analogs for different muscarinic receptor subtypes (M1-M5).

-

Membrane Preparation: Clonal cell lines (e.g., Chinese Hamster Ovary, CHO-K1) stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5) are cultured and harvested.[9][12] The cells are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.

-

Competition Binding Assay: The prepared membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (tropicamide analog).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of the analog that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the specific receptor subtype.[12]

The rabbit eye model is a standard for evaluating the mydriatic (pupil-dilating) and cycloplegic effects of ophthalmic drugs.[13]

-

Animal Preparation: Healthy albino rabbits are used. The baseline pupil diameter of both eyes is measured using a precision caliper or a digital pupillometer.[13][14] One eye serves as a control (receiving a vehicle solution), while the other receives the test compound.

-

Drug Administration: A standardized volume (e.g., 50 µL) of the test compound solution (e.g., 0.5% or 1.0% w/v) is instilled into the conjunctival sac of the test eye.[15]

-

Mydriasis Measurement: Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-instillation. The onset, peak effect, and duration of mydriasis are recorded.

-

Cycloplegia Measurement: The loss of accommodation is assessed by measuring the refractive state of the eye using a retinoscope or an autorefractor before and after drug administration.

-

Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The results are often expressed as the mean increase in pupil diameter ± standard error.

The following diagram illustrates the typical workflow for a tropicamide SAR study.

Caption: A typical experimental workflow for SAR studies on tropicamide.

Signaling Pathway and Mechanism of Antagonism

Tropicamide functions by blocking the G-protein coupled muscarinic receptors. In the iris sphincter and ciliary muscles, the predominant receptor subtype is M3, which couples to the Gq signaling pathway. Activation by acetylcholine (ACh) leads to phospholipase C (PLC) activation, subsequent inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) production, an increase in intracellular calcium (Ca²⁺), and ultimately, muscle contraction.[16] Tropicamide, as a competitive antagonist, binds to the receptor at the same site as ACh but does not elicit a response, thereby blocking this cascade and causing muscle relaxation.

Caption: Tropicamide blocks the Gq-coupled muscarinic signaling pathway.

References

- 1. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tropicamide? [synapse.patsnap.com]

- 3. The Use of Mydriatics and Cycloplegics - Amcon Blog [amconlabs.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tropicamide | CAS:1508-75-4 | Antimuscarinic drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Synthesis, characterization and pharmacological profile of tropicamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. optometrytimes.com [optometrytimes.com]

- 16. Tropicamide – eDrug [edrug.mvm.ed.ac.uk]

In Vitro Binding Affinity of Tropicamide to M4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide, a synthetic tertiary amine antimuscarinic, is well-established in clinical practice for its mydriatic and cycloplegic properties. Beyond its ophthalmic applications, there is growing scientific interest in its interaction with specific subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M4 subtype. The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the striatum, cortex, and hippocampus, and plays a crucial role in neuromodulation. Its involvement in various neurological and psychiatric disorders has positioned it as a significant therapeutic target. This technical guide provides an in-depth overview of the in vitro binding affinity of Tropicamide to the M4 receptor, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. Tropicamide acts as a non-selective muscarinic antagonist, binding to all subtypes of muscarinic receptors.[1]

Quantitative Binding Data

The binding affinity of Tropicamide for the M4 muscarinic receptor, along with other muscarinic subtypes, has been characterized in various in vitro studies. The data, primarily presented as IC50 (half-maximal inhibitory concentration) and pKi (negative logarithm of the inhibitory constant), are summarized below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Species | Assay Type | IC50 (nM) | pKi | Ki (nM) | Reference |

| M4 | Tropicamide | Human | Radioligand Displacement | 155 | - | - | [2] |

| M1 | Tropicamide | Porcine | Functional Assay | - | 7.53 | ~29.5 | [3] |

| M2 | Tropicamide | Porcine | Functional Assay | - | 7.62 | ~23.9 | [3] |

| M3 | Tropicamide | Porcine | Functional Assay | - | 7.53 | ~29.5 | [3] |

| M4 | Tropicamide | Porcine | Functional Assay | - | 7.62 | ~23.9 | [3] |

Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi) * 10^9. The IC50 value is dependent on the concentration of the radioligand used in the assay and can be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocols

The determination of Tropicamide's binding affinity to M4 receptors is typically achieved through competitive radioligand binding assays. This section outlines a generalized yet detailed protocol for such an experiment.

Objective: To determine the inhibitory constant (Ki) of Tropicamide for the human M4 muscarinic receptor.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human M4 muscarinic receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: Tropicamide.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, filter mats, and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human M4 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration (determined by a protein assay like the BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-NMS (typically at or near its Kd), and the M4 receptor-containing cell membranes.

-

Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-NMS, a high concentration of Atropine (e.g., 1-10 µM), and the cell membranes.

-

Competition Wells: Add assay buffer, [³H]-NMS, varying concentrations of Tropicamide (typically a serial dilution over a 5-log unit range), and the cell membranes.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Tropicamide concentration.

-

Determine IC50: Fit the competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of Tropicamide.

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the M4 receptor.[4]

-

Visualizations

M4 Receptor Signaling Pathway

The M4 muscarinic receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of Tropicamide for the M4 receptor.

References

- 1. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dose-response relationships in tropicamide-induced mydriasis and cycloplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropicamide | CAS:1508-75-4 | Antimuscarinic drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

Tropicamide: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide (B1683271), a synthetic derivative of tropic acid, has been a cornerstone in ophthalmic practice for over six decades. Marketed principally under the brand name Mydriacyl® by Alcon, it was approved for medical use in the United States in 1960.[1] As a non-selective muscarinic antagonist, Tropicamide is widely utilized for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) properties, facilitating diagnostic examinations of the posterior segment of the eye and certain surgical procedures. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and pharmacological profile of Tropicamide, with a focus on the experimental methodologies that have elucidated its mechanism of action and clinical utility.

Discovery and Historical Development

While the specific individuals credited with the initial discovery and synthesis of Tropicamide are not extensively documented in readily available literature, its development is closely tied to Alcon Laboratories. Founded in 1945 by pharmacists Robert Alexander and William Conner, Alcon introduced Tropicamide to the market.[2][3] The drug, chemically known as N-ethyl-N-(4-pyridylmethyl)tropamide, emerged as a valuable alternative to other mydriatic agents due to its relatively rapid onset and shorter duration of action.[1][4]

The development of Tropicamide was part of a broader mid-20th-century effort to synthesize new anticholinergic compounds with more favorable pharmacokinetic and pharmacodynamic profiles than existing natural alkaloids like atropine. The goal was to create a mydriatic and cycloplegic agent that would provide sufficient dilation for ophthalmic examination with a quicker recovery time for the patient, minimizing the duration of blurred vision and photophobia.

Chemical Synthesis

The synthesis of Tropicamide involves the reaction of tropic acid with N-ethyl-4-picolylamine. A detailed experimental protocol, based on publicly available synthesis routes, is outlined below.

Experimental Protocol: Synthesis of Tropicamide

Materials:

-

Tropic acid

-

Toluene

-

Acetyl chloride

-

Thionyl chloride

-

N-ethyl-4-picolylamine (N-ethylpyridin-4-ylmethanamine)

-

31% Hydrochloric acid

-

Saturated brine solution

-

Ammonia (B1221849) solution

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Activation of Tropic Acid: In a three-necked flask, suspend tropic acid (1.0 eq) in toluene. Add a catalytic amount of triethylamine (approx. 0.025 eq). Heat the mixture to 50°C.

-

Slowly add acetyl chloride (approx. 2.0 eq) dropwise to the suspension and allow the reaction to proceed for 3 hours at 50°C.

-

Following the initial reaction, add thionyl chloride (approx. 1.4 eq) dropwise and continue the reaction for an additional 5 hours to form the acid chloride.

-

Concentrate the reaction mixture under reduced pressure to a smaller volume and add fresh toluene. Cool the solution to room temperature.

-

Amide Formation: In a separate flask, dissolve N-ethyl-4-picolylamine (1.1 eq) and triethylamine (1.1 eq) in toluene. Cool the solution to 0°C.

-

Slowly add the previously prepared tropic acid chloride solution to the amine solution, maintaining the temperature between 0-10°C. Allow the reaction to proceed overnight with stirring.

-

Work-up and Hydrolysis: Quench the reaction by adding a saturated brine solution and wash the organic layer multiple times.

-

To the organic phase, add 31% hydrochloric acid (approx. 1.9 eq) and heat to 90°C to hydrolyze the acetyl group.

-

After cooling, separate the layers. Wash the organic layer with ammonia water, dilute hydrochloric acid, saturated brine, and finally, purified water.

-

Purification: Concentrate the organic phase under reduced pressure at 50°C. Recrystallize the resulting crude product from an ethyl acetate/n-heptane mixture.

-

Wash the filter cake with n-heptane and dry under vacuum to yield pure Tropicamide.[5]

Pharmacological Profile

Tropicamide is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[6] Its primary ophthalmic effects, mydriasis and cycloplegia, are a result of its blockade of muscarinic receptors on the iris sphincter muscle and the ciliary body.

Mechanism of Action and Signaling Pathway

Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces contraction of the iris sphincter muscle (miosis) and the ciliary muscle (accommodation) by binding to M3 muscarinic receptors. These receptors are Gq-protein coupled. The binding of acetylcholine to M3 receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately causes muscle contraction.

Tropicamide, as a competitive antagonist, binds to these M3 receptors without activating them, thereby preventing acetylcholine from binding and initiating the signaling cascade. This inhibition of the parasympathetic drive leads to the relaxation of the iris sphincter muscle, resulting in mydriasis, and the relaxation of the ciliary muscle, leading to cycloplegia.

Caption: Mechanism of Tropicamide's antagonism at the M3 muscarinic receptor.

Preclinical Pharmacological Evaluation

The preclinical assessment of mydriatic and cycloplegic agents typically involves in vivo animal models.

Animal Model:

-

Albino rabbits are commonly used due to their large, unpigmented irises, which allow for easy observation of pupillary changes.

Procedure:

-

Baseline Measurement: The animal is gently restrained, and the baseline pupil diameter of both eyes is measured using a precision caliper or a pupillometer under controlled lighting conditions. The corneal reflex and light reflex are also assessed.

-

Drug Administration: A single drop of the test compound solution (e.g., Tropicamide in varying concentrations) is instilled into the conjunctival sac of one eye. The contralateral eye receives a saline control.

-

Mydriasis Assessment: Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes) for a predetermined duration to assess the onset, peak effect, and duration of mydriasis.

-

Cycloplegia Assessment: The light reflex is checked at each measurement interval. The absence of a pupillary response to a bright light source indicates cycloplegia.

A study in Sprague-Dawley rats demonstrated that both 0.5% and 1% Tropicamide produced sufficient mydriasis for posterior segment evaluation. The duration of action was at least 5 hours for the 0.5% solution and 6 hours for the 1% solution.

Clinical Pharmacology

Clinical studies in humans have been crucial in defining the efficacy and safety profile of Tropicamide.

Study Design:

-

A randomized, controlled clinical trial is a common design.

Inclusion/Exclusion Criteria:

-

Participants are typically healthy volunteers with no history of ocular pathology, glaucoma, or hypersensitivity to anticholinergic agents.

Procedure:

-

Baseline Measurements: Baseline pupil diameter is measured under standardized lighting conditions using a pupillometer or high-resolution photography with a calibration scale. Baseline accommodative power is also measured using an autorefractor.

-

Drug Instillation: A standardized dose of Tropicamide solution (e.g., one drop of 0.5% or 1% solution) is administered to one or both eyes.

-

Efficacy Assessments:

-

Mydriasis: Pupil diameter is measured at fixed intervals (e.g., 5, 20, and 60 minutes post-instillation) to determine the time course of dilation.

-

Cycloplegia: Residual accommodation is measured at the same intervals using an autorefractor. This is often done by measuring the eye's refractive state while the patient fixates on a near target.

-

-

Safety Assessments: Adverse events such as stinging upon instillation, blurred vision, photophobia, and changes in intraocular pressure are recorded.

Quantitative Data

The following tables summarize quantitative data from a clinical intervention study investigating the effects of different concentrations of Tropicamide.

Table 1: Mean Pupil Diameter (mm) Before and After Tropicamide Instillation

| Time Point | 0.5% Tropicamide (Mean ± SD) | 1.0% Tropicamide (Mean ± SD) |

| Baseline | 3.50 ± 0.78 | 3.48 ± 0.69 |

| 5 minutes | 4.45 ± 0.78 | 4.43 ± 0.69 |

| 20 minutes | 5.60 ± 0.78 | 5.48 ± 0.69 |

| 60 minutes | 8.40 ± 0.78 | 6.94 ± 0.69 |

Data adapted from a study on the effect of various Tropicamide concentrations on pupil dilation.[7]

Table 2: Mean Change in Pupil Diameter from Baseline (mm)

| Time Point | 0.5% Tropicamide | 1.0% Tropicamide |

| 5 minutes | +0.95 | +0.95 |

| 20 minutes | +2.10 | +2.00 |

| 60 minutes | +4.90 | +3.46 |

Calculated from the data in Table 1.[7]

Logical Relationships in Drug Development

The development of a mydriatic agent like Tropicamide follows a structured pipeline from initial discovery to clinical application.

References

- 1. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN103387534B - Method for separating tropicamide raceme - Google Patents [patents.google.com]

- 3. US3741975A - Process for the production of n-ethyl-n-(gamma-picolyl) tropamide andintermediate therefor - Google Patents [patents.google.com]

- 4. Tropicamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Tropicamide synthesis - chemicalbook [chemicalbook.com]

- 6. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studying the Effect of Tropicamide Various Concentrations on Routine Dilation of the Pupil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Degradation Products and Pathways of Tropicamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of tropicamide (B1683271), a widely used anticholinergic agent for mydriasis and cycloplegia. Understanding the degradation profile of tropicamide is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the identified degradation products, elucidates the primary degradation pathways, and presents quantitative data from forced degradation studies. Furthermore, it outlines the experimental protocols employed in these studies and visualizes the degradation pathways and analytical workflows.

Known Degradation Products of Tropicamide

Forced degradation studies have identified several key degradation products of tropicamide. These impurities can arise from hydrolysis and dehydration reactions under various stress conditions. The primary degradation products are summarized in Table 1.

Table 1: Identified Degradation Products of Tropicamide

| Impurity Name | Other Names | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tropicamide Impurity A | - | N-(Pyridin-4-ylmethyl)ethanamine | C₈H₁₂N₂ | 136.19 | 33403-97-3 |

| Tropicamide Impurity B | Apotropicamide, Atropicamide | N-Ethyl-2-phenyl-N-(pyridin-4-ylmethyl)propenamide | C₁₇H₁₈N₂O | 266.34 | 57322-50-6 |

| Tropicamide Impurity C | Tropic Acid | 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.17 | 552-63-6 |

Degradation Pathways of Tropicamide

The degradation of tropicamide primarily proceeds through two main pathways: hydrolysis of the amide linkage and dehydration of the primary alcohol.

Hydrolytic Degradation

Under both acidic and basic conditions, the amide bond in tropicamide is susceptible to hydrolysis. This cleavage results in the formation of Tropic Acid (Impurity C) and N-(Pyridin-4-ylmethyl)ethanamine (Impurity A).[1] This is a common degradation pathway for pharmaceuticals containing an amide functional group.

Dehydration

Tropicamide can undergo intramolecular elimination of water from its 3-hydroxypropyl group to form Apotropicamide (Impurity B).[2] This degradation product is also referred to as atropicamide.[2]

Oxidative and Photolytic Degradation

Studies have shown that tropicamide is exceptionally stable under oxidative stress. No significant degradation was observed when tropicamide was exposed to 30% hydrogen peroxide, even with heating at 70°C for 90 minutes.[3][4]

Information regarding the specific degradation products and pathways of tropicamide under photolytic conditions is limited in the reviewed literature. General principles of photodecomposition suggest that molecules can undergo degradation upon absorption of light, but specific products for tropicamide have not been detailed.[5]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance under various stress conditions. The following table summarizes the quantitative data obtained from such studies on tropicamide.

Table 2: Summary of Quantitative Data from Tropicamide Forced Degradation Studies

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl at 70°C | 30 min | 10% | [3][4] |

| Alkaline Hydrolysis | 1 M NaOH at 70°C | 30 min | >20% | [3][4] |

| Oxidative Stress | 30% H₂O₂ at 70°C | 90 min | No degradation observed | [3][4] |

Experimental Protocols

This section provides a detailed methodology for conducting forced degradation studies on tropicamide, based on the available literature.

Forced Degradation Study Protocol

The following protocol outlines the general procedure for subjecting tropicamide to various stress conditions.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Tropicamide Powder

Introduction

Tropicamide (B1683271) is a synthetic derivative of tropic acid and a potent anticholinergic agent with antimuscarinic properties.[1] It is widely utilized in ophthalmic applications as a mydriatic (to dilate the pupil) and a cycloplegic (to paralyze the ciliary muscle), facilitating diagnostic examinations of the eye's fundus and measurement of refractive errors.[1][2][3] Marketed under brand names such as Mydriacyl, Tropicacyl, and Mydriafair, it is known for its rapid onset and relatively short duration of action compared to other mydriatics like atropine.[1][2][4] This technical guide provides an in-depth analysis of the core physical and chemical properties of Tropicamide in its powder form, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

Tropicamide is chemically designated as N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide.[4] It is a member of the acetamides chemical class.[1] The molecule contains a chiral center, and it is typically used as a racemic mixture.

| Identifier | Value | Reference |

| IUPAC Name | N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | [4] |

| CAS Number | 1508-75-4 | [1][4] |

| Molecular Formula | C₁₇H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 284.35 g/mol | [4][6] |

| InChI | InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | [4] |

| InChIKey | BGDKAVGWHJFAGW-UHFFFAOYSA-N | [1][4] |

| SMILES | CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | [4] |

Physical Properties

Tropicamide powder is a white or almost white crystalline solid that is odorless and has a bitter taste.[1][2][7][8] Its physical characteristics are critical for formulation, storage, and bioavailability.

| Property | Value | Reference |

| Physical Form | White crystalline powder | [1][2][5] |

| Melting Point | 96 - 100 °C | [1][9] |

| pKa | 5.3 (Uncertain) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.3 - 1.5 | [4][9] |

| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [1][9] |

| Water Solubility | Slightly soluble (0.2 - 0.375 g/L at 25 °C) | [1][4][7] |

| Solubility in Organic Solvents | - Freely soluble in ethanol, chloroform (B151607), methylene (B1212753) chloride- Soluble in DMSO and dimethylformamide (~30 mg/mL) | [1][2][5][7] |

| Solubility in Aqueous Buffers | Sparingly soluble; ~0.5 mg/mL in 1:1 ethanol:PBS (pH 7.2) | [5] |

| Solubility in Acids | Easily soluble in dilute hydrochloric acid and dilute sulfuric acid | [1][10] |

Polymorphism

While specific polymorphic forms of Tropicamide are not detailed in the available literature, the characterization of solid-state properties is crucial in pharmaceutical development. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the crystalline form of the active pharmaceutical ingredient (API).[11] The existence of a melting point range (96-100°C) suggests that variations in crystallinity or the presence of impurities may exist between batches.[9] Controlling the polymorphic form is vital as it can influence key properties like solubility, dissolution rate, and stability.

Chemical Properties and Stability

The chemical stability of Tropicamide is a key factor in its formulation and storage. It is generally stable in aqueous solutions but is susceptible to degradation under acidic and alkaline conditions.

| Condition | Stability Profile | Reference |

| Aqueous Solution | Stable; ophthalmic solutions are reported to be stable for at least 5 years. | [12] |

| Acidic Stress | Degrades under heat; ~10% degradation observed in 0.1 M HCl at 70°C after 30 minutes. | [13][14] |

| Alkaline Stress | Degrades under heat; >20% degradation observed in 1 M NaOH at 70°C after 30 minutes. | [13][14] |

| Oxidative Stress | Exceptionally stable; no degradation observed even in 30% H₂O₂ when heated at 70°C for 90 minutes. | [13][14] |

| Storage Recommendations | Store in well-closed, airtight containers, protected from light. Recommended temperatures include 2-8°C and -20°C. | [1][5][7][9] |

The primary degradation pathway involves the intramolecular elimination of water, leading to a compound analogous to apoatropine, which has been termed "atropicamide".[12]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quantification of Tropicamide.

| Technique | Key Data | Reference |

| UV-Vis Spectroscopy | λmax: 254 nm (in aqueous HCl) | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-C (1599-1394 cm⁻¹) and C-N (1353, 1338 cm⁻¹) stretching vibrations are observed. Spectra are available via KBr pellet and ATR techniques. | [15][16][17] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectral data is available. | [4] |

| Mass Spectrometry (MS) | GC-MS and MS-MS data are available for structural elucidation. | [4] |

Mechanism of Action and Signaling Pathway

Tropicamide functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[4] In the eye, it blocks M₃ receptors on the pupillary sphincter and ciliary muscles. Acetylcholine released from parasympathetic nerves normally binds to these receptors, triggering a Gq protein-coupled pathway that leads to muscle contraction (miosis and accommodation). By competitively inhibiting this binding, Tropicamide prevents muscle contraction, allowing the sympathetically-innervated radial muscle to dominate, resulting in pupillary dilation (mydriasis).[2][18]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Tropicamide powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point and other thermal events.[19][20]

-

Instrumentation: A differential scanning calorimeter (e.g., DSC Q10).[21]

-

Methodology:

-

Accurately weigh approximately 2 mg of Tropicamide powder into a standard aluminum DSC pan.[21]

-

Hermetically seal the pan. An empty sealed pan is used as the reference.

-

Place both pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (e.g., flow rate of 60 mL/min) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 300 °C).[21]

-

Record the heat flow versus temperature to generate a thermogram. The melting point is determined from the peak of the endothermic event.

-

Characterization of Crystalline Form by Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the unique "fingerprint" of a crystalline solid, making it indispensable for polymorphism studies.[11]

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation.[22]

-

Methodology:

-

Gently pack the Tropicamide powder into a sample holder to ensure a flat, smooth surface.

-

Mount the sample holder in the diffractometer.

-

Irradiate the sample with monochromatic X-rays (CuKα, λ ≈ 1.54 Å) at a specific voltage and current (e.g., 40 kV, 30 mA).[22]

-

Scan the sample over a range of 2θ angles (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.

-

The resulting diffractogram (intensity vs. 2θ) provides a unique pattern corresponding to the crystalline lattice of the material.

-

Quantitative Analysis by UV-Vis Spectrophotometry (Ion-Pair Complexation)

This colorimetric method is suitable for quantifying Tropicamide in formulations.[23]

-

Instrumentation: UV-Vis Spectrophotometer.

-

Methodology:

-

Prepare a standard stock solution of Tropicamide (e.g., 100 µg/mL in methanol (B129727) and water).[23]

-

In a separatory funnel, mix an aliquot of the Tropicamide solution with an acidic buffer (e.g., potassium hydrogen phthalate–HCl) and an acidic dye (e.g., bromocresol purple, BCP).

-

A yellow ion-pair complex forms between the protonated Tropicamide and the anionic dye.

-

Extract the complex into an organic solvent (e.g., chloroform).

-

Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax = 408 nm for the BCP complex).[23]

-

Quantify the Tropicamide concentration by comparing the absorbance to a standard curve.

-

Forced Degradation and Stability Assessment by HPLC

This protocol is used to understand degradation pathways and develop stability-indicating analytical methods.[13][14][24]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Methodology:

-

Prepare solutions of Tropicamide in various stress conditions:

-

Acidic: 0.1 M HCl, heated at 70°C.

-

Alkaline: 1 M NaOH, heated at 70°C.

-

Oxidative: 30% H₂O₂, heated at 70°C.

-

-

Take samples at specified time points (e.g., 30, 60, 90 minutes).

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile (B52724) and aqueous buffer).[13][14]

-

Monitor the chromatograms for a decrease in the peak area of the parent Tropicamide peak and the appearance of new peaks corresponding to degradation products.

-

Structure-Property Relationships

The chemical structure of Tropicamide directly dictates its physicochemical properties and biological activity.

-

Pyridine Ring: The basic nitrogen atom in the pyridine ring is the primary site of protonation, governing the compound's pKa and its ability to form salts, which enhances solubility in acidic aqueous solutions.[1][23]

-

Hydroxyl and Amide Groups: These polar groups contribute to the molecule's limited water solubility through hydrogen bonding.[25] The tertiary amide linkage is a key site for potential hydrolytic degradation.

-

Phenyl and Ethyl Groups: These lipophilic moieties contribute to the overall LogP value, influencing the drug's ability to cross biological membranes like the cornea.[4]

Conclusion

Tropicamide powder is a well-characterized crystalline solid whose physical and chemical properties are tailored for its use in ophthalmic formulations. Its defined melting point, specific solubility profile, and predictable stability under various stress conditions provide a solid foundation for formulation development. Understanding its mechanism of action and structure-property relationships allows for the rational design of drug delivery systems and robust quality control strategies. The experimental protocols outlined in this guide serve as a basis for the consistent and accurate analysis of this important pharmaceutical compound.

References

- 1. Tropicamide CAS#: 1508-75-4 [m.chemicalbook.com]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Tropicamide - Wikipedia [en.wikipedia.org]

- 4. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Tropicamide [webbook.nist.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. [Contribution to the stability of tropicamide solutions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Extractive Spectrophotometric Method for the Determination of Tropicamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 25. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Note: HPLC-DAD Method for Tropicamide Impurity Profiling

Introduction

Tropicamide (B1683271) is an anticholinergic drug used as a mydriatic and cycloplegic in ophthalmic applications.[1] The quality and safety of tropicamide formulations are of utmost importance, necessitating strict control over impurities. The European Pharmacopoeia (Ph. Eur.) lists several potential impurities that may arise during synthesis or degradation.[2][3] This application note details a robust High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) method for the identification and quantification of tropicamide and its related substances. This method is suitable for quality control and stability testing of tropicamide in both bulk drug substance and finished pharmaceutical products.

Key Impurities

The primary impurities associated with tropicamide, as defined by pharmacopoeias, include:

-

Impurity A: N-(Pyridin-4-ylmethyl)ethanamine

-

Impurity B (Apotropicamide): N-Ethyl-2-phenyl-N-(pyridin-4-ylmethyl)propenamide[1]

-

Impurity C (Tropic Acid): 3-Hydroxy-2-phenylpropanoic Acid[4]

-

Impurity D: Phenylacetic acid

Apotropicamide is a significant degradation product, while others are potential process-related impurities.[3]

Chromatographic Principle